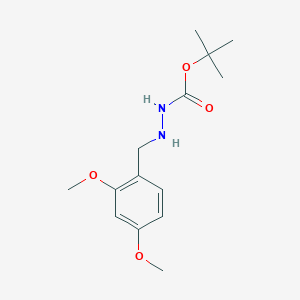

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine

Beschreibung

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is a bifunctional hydrazine derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group and a 2,4-dimethoxybenzyl (DMB) group. This compound is widely utilized in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and heterocycle formation. The Boc group provides acid-labile protection for the hydrazine nitrogen, while the DMB group acts as a stabilizing moiety that requires acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage . Its stability under Mitsunobu alkylation and nucleophilic conditions makes it a valuable "safety-catch" linker, enabling controlled release of target molecules during multi-step syntheses .

Eigenschaften

Molekularformel |

C14H22N2O4 |

|---|---|

Molekulargewicht |

282.34 g/mol |

IUPAC-Name |

tert-butyl N-[(2,4-dimethoxyphenyl)methylamino]carbamate |

InChI |

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)8-12(10)19-5/h6-8,15H,9H2,1-5H3,(H,16,17) |

InChI-Schlüssel |

AOYPCFPHFYARNX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the protection of hydrazine with a Boc group followed by the introduction of the 2,4-dimethoxybenzyl group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride .

Industrial Production Methods: Industrial production of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used to remove the Boc group.

Major Products Formed:

Oxidation: Azo compounds.

Reduction: Hydrazine derivatives.

Substitution: Free hydrazine and its subsequent derivatives.

Wissenschaftliche Forschungsanwendungen

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydrazine can participate in various nucleophilic substitution reactions, targeting specific molecular sites and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be contrasted with other hydrazine derivatives, focusing on protective groups, reactivity, and applications. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine with Analogous Hydrazine Derivatives

Protective Group Stability and Cleavage

- 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine : The DMB group is cleaved under mild acidic conditions (1% TFA in dichloromethane), while the Boc group requires stronger acids (e.g., HCl). This orthogonality allows sequential deprotection, critical for multi-step syntheses .

- 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine: The sulfonyl group is base-sensitive and participates in nucleophilic displacement reactions, enabling cyclization to pyrazolidinones (87% yield under pyrrolidine catalysis) .

- (2,4-Dinitrophenyl)hydrazine : Lacks protective groups, leading to low reactivity; synthesis of derivatives often requires elevated temperatures and prolonged reaction times .

Reactivity in Heterocycle Formation

- The DMB group in 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine prevents undesired alkylation side reactions during SPPS, a limitation observed in unprotected hydrazines like (2,4-dinitrophenyl)hydrazine .

- In contrast, 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine facilitates efficient organocatalytic cyclization due to the electron-withdrawing nitro group, which enhances electrophilicity at the hydrazine nitrogen .

Limitations and Challenges

- DMB-protected hydrazines : Require stringent storage conditions (dark, inert atmosphere, -20°C) to prevent degradation .

- Unprotected hydrazines (e.g., 2,4-dinitrophenylhydrazine): Limited utility in complex syntheses due to side reactions and poor solubility .

Research Findings and Innovations

- DMBAH Linker Utility: The DMB group’s stability under Mitsunobu conditions enables alkylation without premature cleavage, a significant advantage over traditional linkers .

- Organocatalytic Efficiency: 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine achieves high yields (87%) in pyrazolidinone synthesis, outperforming less reactive analogs .

- Selective Deprotection: Hydrazine-mediated removal of phthalimido groups (e.g., in azetidinones) contrasts with the acidic cleavage required for DMB, highlighting orthogonal strategies in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.